molecular formula C10H15IO2 B6360752 Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-00-0

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B6360752
CAS No.: 94994-00-0
M. Wt: 294.13 g/mol
InChI Key: SXCLQFMOKUHRIA-UHFFFAOYSA-N
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Description

Methyl 4-iodobicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C10H15IO2 It is a derivative of bicyclo[222]octane, a structure known for its stability and rigidity

Scientific Research Applications

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Safety and Hazards

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” is classified as a warning signal word . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.57 , indicating moderate lipophilicity, which can influence its distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a clearer understanding of these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation with potassium permanganate produces a ketone .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-chlorobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Uniqueness

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring strong halogen bonding and specific electronic effects .

Properties

IUPAC Name

methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLQFMOKUHRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
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